molecular formula C10H8FNO B8670450 7-Fluoro-2-methylquinolin-3-ol

7-Fluoro-2-methylquinolin-3-ol

Cat. No. B8670450
M. Wt: 177.17 g/mol
InChI Key: XKOYEKKDSCKJHR-UHFFFAOYSA-N
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Patent
US09060517B2

Procedure details

7.96 g of the crude product of 6-fluoroisatin were added to 55 mL of water followed by the addition of 16.2 g (6 equivalents) of KOH while cooling with ice and stirring for 30 minutes. 9.9 g (1.5 equivalents) of bromoacetophenone were dropped into the resultant suspension while holding the internal temperature of the reaction mixture at 20° C. to 25° C. followed by additionally stirring overnight at room temperature. After neutralizing with concentrated hydrochloric acid, the precipitated crystals were filtered out and washed with a small amount of water. After adequately drying the resulting crystals, 70 mL of nitrobenzene heated to 120° C. to 130° C. were added a little at a time followed by further stirring for 1 hour at 140° C. to 150° C. After cooling the reaction mixture to room temperature, the precipitated crystals were washed with chloroform to obtain 5.4 g of 7-fluoro-3-hydroxy-2-methylquinoline.
[Compound]
Name
crude product
Quantity
7.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
9.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6](=O)[C:7](=O)[NH:8]2)=[CH:4][CH:3]=1.[OH-:13].[K+].Br[CH2:16][C:17](C1C=CC=CC=1)=O.Cl>O>[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:16]=[C:17]([OH:13])[C:7]([CH3:6])=[N:8]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
crude product
Quantity
7.96 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C2C(C(NC2=C1)=O)=O
Name
Quantity
55 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
16.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
9.9 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
at 20° C. to 25° C.
STIRRING
Type
STIRRING
Details
by additionally stirring overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered out
WASH
Type
WASH
Details
washed with a small amount of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After adequately drying the resulting crystals, 70 mL of nitrobenzene
TEMPERATURE
Type
TEMPERATURE
Details
heated to 120° C. to 130° C.
ADDITION
Type
ADDITION
Details
were added a little at a time
STIRRING
Type
STIRRING
Details
by further stirring for 1 hour at 140° C. to 150° C
Duration
1 h
WASH
Type
WASH
Details
the precipitated crystals were washed with chloroform

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C2C=C(C(=NC2=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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